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Abstract

Evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-(t-butoxymethyl)-piperazin-
2-one) is a potent and highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4)
inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide
provides an in-depth overview of the discovery and development history of Evogliptin tartrate,
from its synthesis and preclinical evaluation to extensive clinical trials. Key quantitative data are
summarized in structured tables, and detailed methodologies for pivotal experiments are
described. Visual diagrams of its mechanism of action, the drug discovery workflow, and
experimental protocols are provided to facilitate a comprehensive understanding of this
important therapeutic agent.

Introduction and Discovery

Evogliptin was discovered and developed by the South Korean pharmaceutical company Dong-
A ST as a novel treatment for T2DM.[1] It belongs to the "gliptin" class of drugs, which act by
inhibiting the DPP-4 enzyme.[1] The development of Evogliptin was part of a broader research
effort to find new DPP-4 inhibitors with favorable pharmacokinetic and pharmacodynamic
profiles. The first global approval for Evogliptin was in South Korea in October 2015.[2][3]

Development Timeline Overview
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The development of Evogliptin (coded as DA-1229 during development) spanned several years
of intensive research. Phase I clinical trials in volunteers were conducted as early as
September 2014.[4] This was followed by Phase Il and Ill trials to establish efficacy and safety,
leading to its approval.

Synthesis of Evogliptin Tartrate

The synthesis of Evogliptin involves a multi-step process. A patented method starts with 2,4,5-
trifluorophenylacetic acid.[5] A key step in the synthesis is the reaction of (R)-3-(t-
butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-
butoxymethyl)piperazin-2-one.[6]

Synthetic Pathway

A representative synthesis scheme is outlined below. It should be noted that various synthetic
routes have been developed, and this represents one possible pathway.

e Step 1: Preparation of Intermediate 1. 2,4,5-trifluorophenylacetic acid is reacted with CDI
(1,1'-Carbonyldiimidazole) in dry tetrahydrofuran. Isopropyl malonate is then added to the
reaction mixture.[5]

e Step 2: Formation of Intermediate 2. Intermediate 1 is reacted with a compound of formula 11l
in isopropyl acetate with diisopropylethylamine.[5]

o Step 3: Final Assembly and Salt Formation. The intermediate from the previous step
undergoes further reactions, including the removal of protecting groups, to yield the
Evogliptin free base.[6] The final step involves reacting the free base with L-tartaric acid to
form the stable Evogliptin tartrate salt.[7]

Mechanism of Action

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[8] DPP-4 is
responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1)
and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Evogliptin
increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from
pancreatic 3-cells and suppress glucagon release from a-cells in a glucose-dependent manner.
This leads to improved glycemic control.[8]
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Caption: Mechanism of action of Evogliptin.

Preclinical Development
In Vitro Studies

Evogliptin demonstrated potent and selective inhibition of the DPP-4 enzyme in in vitro assays.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of Evogliptin

Parameter Value Reference

DPP-4 Inhibition

IC50 (Human Plasma) 0.9 nM [9]
IC50 (Human Plasma) 7.5nM [6]
Selectivity

vs. DPP-8 / DPP-9 >6,000-fold [6]

In Vivo Studies
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Preclinical studies in animal models of diabetes and obesity demonstrated the efficacy of
Evogliptin.

Table 2: Summary of Key Preclinical In Vivo Studies

Animal Model Study Design Key Findings Reference

] Consistent weight loss
4-week treatment with

High-fat diet-induced ] and blood glucose
] various DPP-4 ) i [10]
obese mice S reduction with
inhibitors o
Evogliptin.

Dose-dependent

_ o 2-week treatment with ~ reduction in whole-
High-fat diet-induced

] Evogliptin (21.0, 62.5, body fat mass and [5]
obese mice )
202.7 mg/kg/day) increased basal
metabolic rate.
Resolution of hepatic
lipid accumulation and
14-week treatment )
. . ) . liver damage,
High-fat diet-fed rats with Evogliptin in pre- [2]

) suggesting weight-
established obese rats ]
loss independent

benefits on fatty liver.

Clinical Development

Evogliptin has undergone a comprehensive clinical development program, including Phase I, II,
and Il trials, to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers (Multiple-Dose Study)
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AUCTt,ss
Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng-h/mL)
5 mg 4.70 5.0 153.97 33-39
10 mg 9.8 4.0 290.9 33-39
20 mg 19.1 4.0 587.6 33-39

Data from a multiple-dose study. Cmax and Tmax are from a study with rifampicin co-

administration, while AUC and half-life are from a multiple-dose study.[9][11][12]

Efficacy

Clinical trials have consistently demonstrated the efficacy of Evogliptin in improving glycemic

control in patients with T2DM.

Table 4: Summary of Efficacy Data from Clinical Trials

Change in
Trial Phase Comparator Duration HbAlc from Reference
Baseline
-0.57%
Phase Il Placebo 12 weeks (Evogliptin 5 mg)  [13]
vs. Placebo
Sitagliptin (100 Non-inferior to
Phase I 24 weeks o [4]
mgq) sitagliptin
-0.85%
Phase IlI Linagliptin (5 mg) 12 week (Evogliptin) vs. [8]
ase inagliptin (5 m weeks
g J -0.75%
(Linagliptin)
Linagliptin -0.94%
Phase Il i o )
) (continued as 24 weeks (Evogliptin/Evogli  [8]
(extension) o )
Evogliptin) ptin group)
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Safety and Tolerability

Across clinical trials, Evogliptin has been shown to be well-tolerated with a safety profile
comparable to other DPP-4 inhibitors. The incidence of adverse events, including
hypoglycemia, was similar to that of placebo and other active comparators.[14]

Experimental Protocols
DPP-4 Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory
activity of a compound against DPP-4.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://patents.google.com/patent/CN107382952B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Preparation

Prepare serial dilutions
of Evogliptin

Dilute recombinant human
DPP-4 enzyme in assay buffer

Prepare DPP-4 substrate
(e.g., Gly-Pro-AMC)

Y

Assay Reaction

Mix Evogliptin and DPP-4 enzyme

in a 96-well plate.
Incubate at 37°C.

Add DPP-4 substrate to

initiate the reaction.

Incubate at 37°C,
protected from light.

Mix_Inc_2

Detpction and Analysis

Measure fluorescence intensity

(e.g., Ex: 360 nm, Em: 460 nm)

Calculate percent inhibition
relative to controls.

Determine IC50 value using
non-linear regression analysis.

Click to download full resolution via product page

Caption: General workflow for a DPP-4 inhibition assay.
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Methodology:

o Preparation: Prepare serial dilutions of Evogliptin. Dilute recombinant human DPP-4 enzyme
and the fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.[15]

e Reaction: In a 96-well plate, add the diluted Evogliptin solutions and the DPP-4 enzyme.
Incubate for a defined period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the
DPP-4 substrate.[15]

o Detection: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from
light. Measure the fluorescence intensity using a microplate reader at the appropriate
excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).[15]

e Analysis: Calculate the percentage of DPP-4 inhibition for each Evogliptin concentration
relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition
against the logarithm of the Evogliptin concentration and fitting the data to a sigmoidal dose-
response curve.[16]

Pharmacokinetic Analysis (General Protocol)

This protocol outlines the general steps for determining the pharmacokinetic profile of
Evogliptin in human subjects.

Methodology:

o Study Design: A randomized, open-label, crossover study is a common design. Healthy male
subjects are often recruited.[13][17]

e Dosing and Sampling: Administer a single oral dose of Evogliptin. Collect serial blood
samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours
post-dose).[17]

o Bioanalysis: Process the blood samples to obtain plasma. Quantify the concentration of
Evogliptin in the plasma samples using a validated bioanalytical method, typically Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS).
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e Pharmacokinetic Parameter Calculation: Use non-compartmental methods to calculate key
pharmacokinetic parameters from the plasma concentration-time data. This is often
performed using specialized software like Phoenix™ WinNonlin®.[9] The parameters
calculated include Cmax (maximum plasma concentration), Tmax (time to reach Cmax),
AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[9]

Conclusion

Evogliptin tartrate has emerged as a valuable therapeutic option for the management of type
2 diabetes mellitus. Its discovery and development have been guided by a thorough
understanding of the DPP-4 inhibitory mechanism and a comprehensive program of preclinical
and clinical evaluation. The data presented in this guide highlight its potency, selectivity,
favorable pharmacokinetic profile, and demonstrated efficacy and safety. The detailed
experimental approaches provide a framework for the continued research and development of
novel antidiabetic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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